![molecular formula C19H19N5O2 B2379839 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea CAS No. 946273-23-0](/img/structure/B2379839.png)
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MP-10 is a small molecule inhibitor that targets protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Chemical Synthesis and Derivatives
A study by El-Sakka et al. (2014) highlights the synthesis of novel amino acid derivatives from a similar compound, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid. These derivatives include pyridazine and phenylhydrazone, obtained through reactions with various amines and exhibiting anti-microbial activities against different bacterial strains (El-Sakka, Soliman, & Abdullah, 2014).
Antiviral Properties
Hocková et al. (2003) explored 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, showing inhibitory activity against retroviruses in cell culture. These compounds have a structural resemblance to the chemical , suggesting potential antiviral properties (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Structural Analysis and Rearrangements
Brown and Lee (1970) conducted a study on methoxypyrimidines, closely related to the compound . They analyzed the thermal rearrangement properties and the resulting structural changes, which can be crucial for understanding the stability and reactivity of similar compounds (Brown & Lee, 1970).
Hydrogen-Bond Donors and Acceptors
Aakeröy et al. (2007) synthesized a series of bifunctional pyridine-aminopyrimidine/aminopyridine compounds, evaluating their hydrogen-bond donors and acceptors. This research offers insight into the potential intermolecular interactions of similar pyrimidine derivatives (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Environmental Impact
Sørensen, Ronen, and Aamand (2001) isolated a Sphingomonas sp. from soil that could metabolize phenylurea herbicides, including compounds structurally related to the one . This indicates potential environmental impacts and biodegradation pathways of similar compounds (Sørensen, Ronen, & Aamand, 2001).
Antimicrobial and Antiviral Activity
Yazdanbakhsh et al. (2012) synthesized new azo dyes from 4,6-dihydroxypyrimidine, which have structural similarities to the compound , and evaluated their antimicrobial activity. This research suggests potential antimicrobial applications for similar pyrimidine derivatives (Yazdanbakhsh, Yousefi, Mamaghani, Moradi, Rassa, Pouramir, & Bagheri, 2012).
properties
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-20-17(12-18(21-13)26-2)22-15-8-10-16(11-9-15)24-19(25)23-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,22)(H2,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMXSAVLJCMOTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.